methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-14-11(13)8-5-7-3-2-4-10(12)9(7)6-8/h2-4,8H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDSNNAIZPDGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=C(C1)C(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate typically involves the bromination of 2,3-dihydro-1H-indene-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4th position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding the corresponding indene derivative.
Oxidation Reactions: The carboxylate ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indene derivatives.
Reduction: Formation of 2,3-dihydro-1H-indene-2-carboxylate.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicinal Chemistry: Explored as a building block for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and carboxylate ester group play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The reactivity and applications of methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate are influenced by substituent type and position. Key comparisons include:
Key Observations :
- Substituent Position : Bromine at position 4 (target compound) vs. 6 (evidence 16) leads to divergent reactivity. For example, 4-bromo derivatives undergo regioselective cross-coupling reactions more efficiently than 6-bromo isomers due to proximity to the ester group .
- Electronic Effects: The 1-oxo group in methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate increases electrophilicity at the α-carbon, enabling high enantioselectivity (92% ee) in photoorganocatalytic perfluoroalkylation . In contrast, bromine in the target compound deactivates the aromatic ring, limiting its use in electrophilic aromatic substitutions but enhancing stability in radical reactions .
- Steric Hindrance : Bulky substituents like CF₂H (evidence 5) reduce reaction yields due to steric clashes, whereas smaller groups (e.g., Br) maintain synthetic efficiency .
Comparison Table :
Biological Activity
Methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound belonging to the class of indene derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The presence of the bromine atom at the 4-position of the indene ring is significant as it may enhance biological activity through increased lipophilicity and altered receptor interactions.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The bromine atom and carboxylate group may facilitate binding to active sites on enzymes, leading to modulation of enzymatic activity.
- Receptor Interaction : The compound could interact with specific receptors involved in cellular signaling pathways, influencing gene expression and cellular responses.
Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory, antimicrobial, and anticancer properties, indicating a potential for therapeutic applications .
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study conducted on indole derivatives demonstrated that compounds structurally related to this compound displayed significant cytotoxic effects against various cancer cell lines .
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.7 |
| This compound | HeLa (Cervical Cancer) | 12.9 |
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. A comparative study showed that this compound exhibited notable antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Organism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
These results suggest that this compound could serve as a lead compound for further development in antimicrobial therapies.
Study on Indole Derivatives
A comprehensive study focused on indole derivatives highlighted the potential of similar compounds in treating neurodegenerative diseases. This compound was included in a screening aimed at evaluating neuroprotective effects against oxidative stress in neuronal cells. The results indicated a protective effect mediated through antioxidant mechanisms .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves multi-step organic reactions. One method includes the bromination of indene followed by esterification with methanol. The synthesized compound was then evaluated for its biological activities.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing methyl 4-bromo-2,3-dihydro-1H-indene-2-carboxylate?
- Methodological Answer : The compound is synthesized via general procedures (e.g., GP1 or GP2) starting from 4-bromo-2,3-dihydro-1H-inden-1-one. Key steps include esterification under reflux with methyl allyl groups, achieving yields of 68–83%. Solvent systems like pentane:ethyl acetate (9:1 or 3:2) are critical for purification, with thin-layer chromatography (TLC, Rf ~0.3) monitoring progress . Melting points (51–61.9°C) and NMR data validate purity.
Q. How can researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of:
- 1H NMR (400 MHz, Chloroform-d) to confirm substituent positions and diastereotopic protons (e.g., δ 7.69–4.63 ppm) .
- HRMS (ESI) for precise molecular ion matching (e.g., calculated vs. observed mass error <0.1 ppm) .
- IR spectroscopy to identify carbonyl (1746 cm⁻¹) and ester (1716 cm⁻¹) functional groups .
Q. What are the recommended storage conditions and stability considerations?
- Methodological Answer : Store at room temperature in airtight containers, avoiding moisture. Solubility in ethyl acetate or pentane facilitates recrystallization. Stability tests under nitrogen atmosphere are advised to prevent bromine displacement or ester hydrolysis .
Advanced Research Questions
Q. What strategies enable selective functionalization of the bromine moiety for downstream applications?
- Methodological Answer : The bromine atom is amenable to cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitution. For azide introduction, treat with NaN₃ under Pd catalysis, followed by TLC-guided purification (Rf ~0.52, pentane:ethyl acetate 9:1) to yield azido derivatives (80% yield) .
Q. How can X-ray crystallography resolve structural ambiguities in derivatives?
- Methodological Answer : Utilize single-crystal X-ray diffraction (e.g., Bruker APEX2 with Mo Kα radiation) to determine bond lengths and angles. Refinement via SHELXL-97 and SADABS absorption corrections ensures accuracy, as demonstrated for ethyl 2-(4-methylbenzoyl) analogs .
Q. What mechanistic insights exist for bromine’s role in reactivity?
- Methodological Answer : Bromine enhances electrophilic aromatic substitution (EAS) at the 4-position. Competitive pathways (e.g., radical vs. polar mechanisms) can be probed via kinetic isotope effects or DFT calculations. Evidence from indenone derivatives suggests bromine stabilizes transition states in SNAr reactions .
Q. How can computational modeling predict biological activity based on structural analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) using indole-based scaffolds (e.g., methyl 4-bromo-7-fluoro-1H-indole-3-carboxylate) reveals potential interactions with kinase targets. Pharmacophore mapping of the dihydroindene core highlights hydrogen-bonding and hydrophobic regions .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
